![molecular formula C22H14FIN2 B2900390 4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine CAS No. 477870-86-3](/img/structure/B2900390.png)
4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a biphenyl group and a fluorinated iodophenyl group attached to a pyrimidine ring, making it a molecule of interest for various chemical and biological studies.
作用機序
Target of Action
The primary target of 4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine is the enzyme dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential components of nucleic acids.
Mode of Action
The compound acts as a potent inhibitor of DHO-DH . It binds to the enzyme and prevents it from catalyzing the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine biosynthesis pathway . This inhibition disrupts the production of pyrimidines, thereby affecting DNA and RNA synthesis in cells.
Biochemical Pathways
The affected biochemical pathway is the de novo pyrimidine biosynthesis pathway . By inhibiting DHO-DH, the compound prevents the conversion of dihydroorotate to orotate. This disruption can lead to a decrease in the levels of pyrimidines in the cell, affecting various downstream processes, including DNA replication, RNA transcription, and protein synthesis.
Result of Action
The inhibition of DHO-DH and the subsequent disruption of the de novo pyrimidine biosynthesis pathway can lead to a decrease in cell proliferation . This effect has been observed in various cell lines, including L1210 leukemia cells and M5 melanoma cells . The compound’s action can therefore potentially be used to control the growth of certain types of cancer cells.
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it suitable for synthesizing complex molecules like 4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can be done by carefully selecting the catalyst, base, and solvent, as well as controlling the reaction temperature and time. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different ones.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dehalogenated or hydrogenated compounds.
科学的研究の応用
4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Industry: The compound can be used in the development of advanced materials with specific properties, such as electronic or optical materials.
類似化合物との比較
Similar Compounds
4’-Fluoro-1,1’-Biphenyl-4-Carboxylic Acid: This compound shares the biphenyl and fluorine groups but differs in the presence of a carboxylic acid group instead of a pyrimidine ring.
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione: This compound has a similar fluorinated iodophenyl group but includes additional functional groups and a different pyrimidine structure.
Uniqueness
4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine is unique due to its specific combination of functional groups and structural features. The presence of both a biphenyl group and a fluorinated iodophenyl group attached to a pyrimidine ring makes it distinct from other similar compounds, providing unique chemical and biological properties.
特性
IUPAC Name |
2-(3-fluoro-4-iodophenyl)-4-(4-phenylphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FIN2/c23-19-14-18(10-11-20(19)24)22-25-13-12-21(26-22)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOHQDCUEGLLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC(=C(C=C4)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
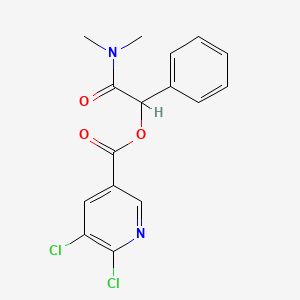
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2900314.png)
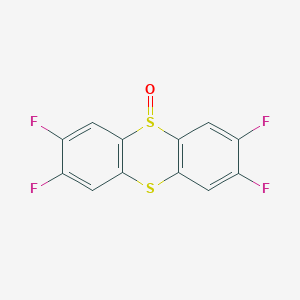
![Methyl 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2900317.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2900320.png)
![Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2900321.png)
![3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid](/img/structure/B2900322.png)
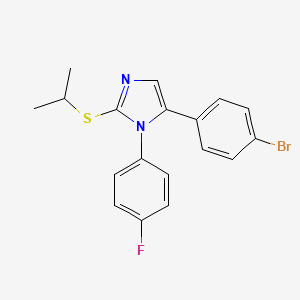
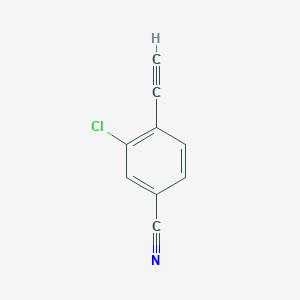
![Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate](/img/structure/B2900325.png)
![2-[1-(trifluoromethyl)cyclobutyl]acetonitrile](/img/structure/B2900328.png)
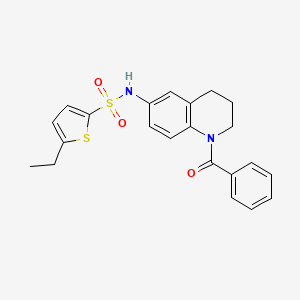
![3,4-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2900330.png)
